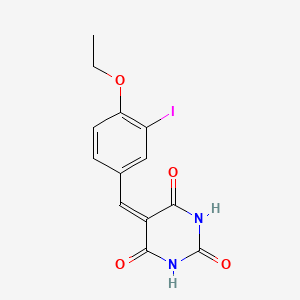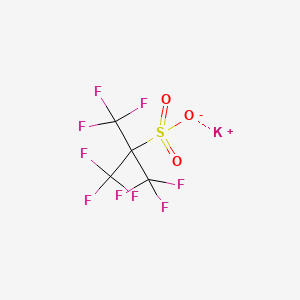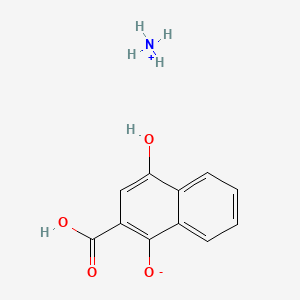![molecular formula C12H8FN3O3 B12500507 (8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)
(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a fluorine atom, a pyrazole ring fused to a quinoline ring, and an acetic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications One common synthetic route involves the reaction of 8-fluoroquinoline-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized under acidic conditions to yield the pyrazoloquinoline core
Industrial Production Methods
Industrial production of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The industrial process also emphasizes the purification and isolation of the final product to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
{8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
{8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrazoloquinoline core play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
8-fluoroquinoline-3-carboxylic acid: Shares the quinoline core but lacks the pyrazole ring and acetic acid moiety.
3-oxo-1H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atom and acetic acid moiety.
2-ylacetic acid derivatives: Similar acetic acid moiety but different core structures.
Uniqueness
The uniqueness of {8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the pyrazoloquinoline core provides a versatile scaffold for further modifications. This makes the compound a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H8FN3O3 |
|---|---|
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
2-(8-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid |
InChI |
InChI=1S/C12H8FN3O3/c13-6-1-2-9-7(3-6)11-8(4-14-9)12(19)16(15-11)5-10(17)18/h1-4,15H,5H2,(H,17,18) |
Clave InChI |
LOJIAVVZMHTIKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C3C(=C2C=C1F)NN(C3=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12500437.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![5,5,7a,7b,12,12,15b-heptamethylicosahydro-3H-13,9a-(epoxymethano)chryseno[2,1-c]oxepin-3-one](/img/structure/B12500458.png)
![Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid](/img/structure/B12500461.png)




![5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12500485.png)

![2-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12500489.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride](/img/structure/B12500499.png)
